1,3-HEPTADIYNE

概要

説明

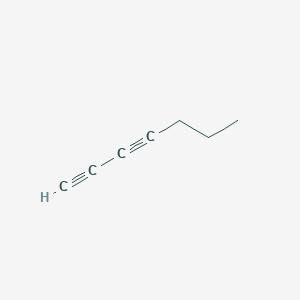

1,3-HEPTADIYNE, also known as hepta-1,6-diyne, is a compound with the molecular formula C₇H₈. It is characterized by the presence of two triple bonds located at the first and sixth positions of the heptane chain. This compound is of significant interest in organic chemistry due to its unique structure and reactivity .

準備方法

Synthetic Routes and Reaction Conditions: 1,3-HEPTADIYNE can be synthesized through various methods. One common approach involves the polymerization of 1,6-heptadiyne using an insoluble Ziegler-Natta catalyst, which results in a soluble polymer containing six-membered ring polyenes . Another method includes the ruthenium (II)-catalyzed reaction of a substituted 1,6-heptadiyne with norbornene, yielding a tandem [2+2+2]/[4+2] cycloaddition product and a [2+2+2] cycloadduct .

Industrial Production Methods: Industrial production of heptadiyne often involves cyclocopolymerization with dipropargyl ether under a nitrogen atmosphere using potassium thiocyanate, potassium bromide, and potassium iodide as initiators in N,N-dimethylformamide .

化学反応の分析

Types of Reactions: 1,3-HEPTADIYNE undergoes various chemical reactions, including:

Cyclopolymerization: This reaction involves the formation of conjugated polyenes containing five- or six-membered rings via α- or β-addition, respectively.

Cycloaddition: The compound can participate in cycloaddition reactions, such as the ruthenium-catalyzed tandem [2+2+2]/[4+2] cycloaddition.

Silylative Cyclization: In the presence of catalytic amounts of rhodium, heptadiyne reacts with hydrosilanes to form 1,2-dialkylidenecyclopentane derivatives.

Common Reagents and Conditions:

Catalysts: Ruthenium-based catalysts, rhodium catalysts, and Ziegler-Natta catalysts are commonly used.

Solvents: N,N-dimethylformamide is frequently employed as a solvent.

Major Products:

Conjugated Polyenes: Formed through cyclopolymerization.

Cycloaddition Products: Resulting from tandem [2+2+2]/[4+2] cycloaddition reactions.

Cyclopentane Derivatives: Produced via silylative cyclization.

科学的研究の応用

Chemical Synthesis and Polymerization

1,3-Heptadiyne is primarily used in the synthesis of conjugated polymers and polyenes. These materials are crucial for applications in electronics, photonics, and nanotechnology due to their conductive properties. The polymerization of this compound can lead to the formation of free-standing films that exhibit metallic luster and high electrical conductivity when doped with acceptors like iodine or arsenic trifluoride .

Key Reactions:

- Cyclopolymerization: This process generates conjugated polyenes with five- or six-membered rings through α- or β-addition mechanisms.

- Cycloaddition Reactions: this compound can engage in cycloaddition reactions, such as ruthenium-catalyzed tandem [2+2+2]/[4+2] cycloadditions, which are pivotal for synthesizing complex organic molecules.

Biological Applications

Research into the biological activities of this compound derivatives has revealed potential therapeutic properties. Studies are ongoing to explore:

- Antimicrobial Properties: Some derivatives show promise as antimicrobial agents due to their ability to interact with biomolecules.

- Medicinal Chemistry: The exploration of heptadiyne derivatives as potential therapeutic agents is a growing field, particularly in developing drugs targeting specific biological pathways .

Industrial Applications

In industry, this compound is utilized for:

- Production of Hydrophobic Microfibers: These materials are essential in creating water-resistant fabrics and coatings.

- Free-standing Polymer Films: The polymerized forms of this compound can be used to create films that are both flexible and conductive, suitable for various electronic applications .

Case Study: Poly(1,6-heptadiyne) Films

A notable study investigated the synthesis of poly(1,6-heptadiyne) films via Ziegler-Natta polymerization. The resulting films were found to be dopable to achieve high electrical conductivity levels (up to 1 S/cm). The study highlighted the importance of reaction conditions such as temperature and catalyst choice on film properties .

Case Study: Nanocomposites

Another significant application involves the creation of NiFe₂O₄/poly(1,6-heptadiyne) nanocomposites. These materials exhibited enhanced energy storage capabilities due to the conductive nature of the heptadiyne polymer combined with magnetic nanoparticles. This composite demonstrates potential uses in energy storage devices such as supercapacitors .

作用機序

The mechanism of action of heptadiyne involves its ability to undergo various cycloaddition and polymerization reactions. These reactions are facilitated by the presence of triple bonds, which provide sites for catalytic activity and molecular interactions. The molecular targets and pathways involved depend on the specific reaction and catalyst used .

類似化合物との比較

1,3-HEPTADIYNE can be compared with other similar compounds, such as:

1,7-Octadiyne: Another diyne with similar reactivity but different chain length.

1,4-Diethynylbenzene: A compound with two triple bonds attached to a benzene ring, exhibiting different electronic properties.

2,3-Heptadiene:

This compound is unique due to its specific positioning of triple bonds, which allows for distinct reactivity and applications in various fields.

生物活性

1,3-Heptadiyne is an alkyne compound with the molecular formula CH. Its structure features a linear arrangement of carbon atoms with two triple bonds, making it a member of the diynes family. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and cytotoxic properties. This article explores the biological activities of this compound, supported by research findings and case studies.

This compound is characterized by its linear structure and the presence of two triple bonds. It is a colorless liquid at room temperature and is known for its reactivity due to the unsaturation in its structure. The compound can undergo various chemical transformations, which may contribute to its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were determined, demonstrating that this compound has potent antibacterial activity.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.75 |

| Bacillus subtilis | 0.4 |

These findings suggest that this compound could be a candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.

Cytotoxicity

In addition to its antimicrobial properties, this compound has shown cytotoxic effects on various cancer cell lines. A study investigated its impact on human breast cancer cells (MCF-7) and lung cancer cells (A549). The results indicated that this compound induced apoptosis in these cells, leading to a significant reduction in cell viability.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested the antibacterial efficacy of this compound against multi-drug resistant strains. The study employed both disc diffusion and broth dilution methods to assess the compound's effectiveness. Results showed that this compound not only inhibited growth but also exhibited bactericidal activity at higher concentrations.

Case Study 2: Cancer Cell Apoptosis

Another study focused on the apoptosis-inducing effects of this compound on human cancer cell lines. Flow cytometry analysis revealed that treatment with varying concentrations of the compound resulted in increased annexin V staining, indicating early apoptotic changes. Additionally, Western blot analysis demonstrated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins following treatment.

特性

IUPAC Name |

hepta-1,3-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-3-5-7-6-4-2/h1H,4,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPXILQIPWCHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465319 | |

| Record name | Heptadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10313-06-1 | |

| Record name | Heptadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。